- Arenes to anilines and aryl ethers by sequential iridium-catalyzed borylation and copper-catalyzed couplingOrganic Letters, 2007, 9(5), 761-764,
Cas no 929626-17-5 (Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate)

929626-17-5 structure
Produktname:Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
CAS-Nr.:929626-17-5
MF:C15H21BO4
MW:276.135844945908
MDL:MFCD11858366
CID:839825
PubChem ID:16063150
Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 3-Methyl-5-methoxycarbonylphenylboronic acid, pinacol ester
- Benzoic acid, 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester
- Benzoic acid, 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester
- 3-Methyl-5-methoxycarbonylphenylboronic acid pinacol ester
- 3-Methoxycarbonyl-5-methylphenylboronic acid pinacol ester
- SY334655
- Z2044754882
- AS-3266
- 929626-17-5
- 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzoic Acid Methyl Ester
- CS-0175810
- METHYL3-METHYL-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)BENZOATE
- MFCD11858366
- 3-Methyl-5-methoxycarbonylphenylboronic acid,pinacol ester
- SB40006
- 3-(Methoxycarbonyl)-5-methylphenylboronic Acid Pinacol Ester
- DB-088618
- SCHEMBL7475416
- AKOS016003693
- EN300-363391
- (3-(METHOXYCARBONYL)-5-METHYLPHENYL)BORONIC ACID PINACOL ESTER
- methyl 3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- DTXSID30581635
-
- MDL: MFCD11858366
- Inchi: 1S/C15H21BO4/c1-10-7-11(13(17)18-6)9-12(8-10)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3
- InChI-Schlüssel: PQEGFCISHQGIJO-UHFFFAOYSA-N
- Lächelt: O=C(C1C=C(C)C=C(B2OC(C)(C)C(C)(C)O2)C=1)OC
Berechnete Eigenschaften
- Genaue Masse: 276.1532893g/mol
- Monoisotopenmasse: 276.1532893g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 20
- Anzahl drehbarer Bindungen: 3
- Komplexität: 364
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 44.8Ų
Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTFS85-250MG |
methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
929626-17-5 | 95% | 250MG |
¥ 237.00 | 2023-04-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTFS85-25G |
methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
929626-17-5 | 95% | 25g |
¥ 6,547.00 | 2023-04-12 | |
TRC | M321185-1g |
Methyl 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
929626-17-5 | 1g |
$ 195.00 | 2022-06-04 | ||
Alichem | A019095522-10g |
Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
929626-17-5 | 95% | 10g |
$998.00 | 2023-08-31 | |
Chemenu | CM135957-1g |
methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
929626-17-5 | 95% | 1g |
$906 | 2022-08-31 | |
Chemenu | CM135957-25g |
methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
929626-17-5 | 95% | 25g |
$1133 | 2023-01-09 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0054P-25g |
3-Methoxycarbonyl-5-methylphenylboronic acid pinacol ester |
929626-17-5 | 97% | 25g |
8438.02CNY | 2021-05-07 | |
eNovation Chemicals LLC | D968053-1g |
3-Methoxycarbonyl-5-methylphenylboronic acid pinacol ester |
929626-17-5 | 95% | 1g |
$150 | 2024-07-28 | |
abcr | AB273646-1 g |
3-Methyl-5-methoxycarbonylphenylboronic acid, pinacol ester, 97%; . |
929626-17-5 | 97% | 1g |
€189.80 | 2023-04-26 | |
abcr | AB273646-5 g |
3-Methyl-5-methoxycarbonylphenylboronic acid, pinacol ester, 97%; . |
929626-17-5 | 97% | 5g |
€481.40 | 2023-04-26 |
Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1 Reagents: Pinacolborane , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Cyclohexane ; 24 h, 80 °C
Referenz
Synthetic Routes 2
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, rt → reflux
Referenz
- Preparation of 3-[(1H-pyrazol-4-yl)oxy]pyrazin-2-amine compounds as HPK1 inhibitor and application, World Intellectual Property Organization, , ,
Synthetic Routes 3
Reaktionsbedingungen
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Hexane ; 24 - 144 h, rt
Referenz
- Formal C-H-Azidation Based Shortcut to Diazido Building Blocks for the Versatile Preparation of Photoaffinity Labeling ProbesEuropean Journal of Organic Chemistry, 2014, 2014(19), 3991-3995,
Synthetic Routes 4
Reaktionsbedingungen
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Hexane ; 43 h, rt
Referenz
- Synthesis of diverse 3-Azido-5-(azidomethyl)benzene derivatives via formal C-H azidation and functional group-selective transformationsHeterocycles, 2019, 99(2), 1053-1072,
Synthetic Routes 5
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Tetrahydrofuran ; 16 h, 80 °C
Referenz
- Generation of monoaryl-λ3-iodanes from arylboron compounds through IPSO-substitutionHeterocycles, 2021, 103(2), 670-677,
Synthetic Routes 6
Reaktionsbedingungen
1.1 Catalysts: Pinacolborane , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine , Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium(1+) Solvents: Cyclohexane ; 80 °C
Referenz
- Conversion of 1,3-disubstituted arenes to chiral α,α-diaryl methylammonium chlorides using arene borylationTetrahedron, 2008, 64(29), 6824-6830,
Synthetic Routes 7
Reaktionsbedingungen
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Tetrahydrofuran ; 23 °C; 24 h, 80 °C
Referenz
- Highly Selective and Divergent Acyl and Aryl Cross-Couplings of Amides via Ir-Catalyzed C-H Borylation/N-C(O) ActivationOrganic Letters, 2020, 22(15), 6010-6015,
Synthetic Routes 8
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ; 1.5 h, 90 °C
Referenz
- Preparation of substituted heterocyclic aryl-alkyl-aryl compounds as thrombin inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 9
Reaktionsbedingungen
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Hexane ; 10 min, rt
1.2 4 h, 80 °C
1.2 4 h, 80 °C
Referenz
- Synthesis of Trifunctional Bis-azide Photoaffinity ProbeSynthetic Communications, 2013, 43(16), 2242-2245,
Synthetic Routes 10
Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Isopropanol , Chloro[(1,2,5,6-η)-1,5-cyclooctadiene](1,10-phenanthroline-κN1,κN10)iridium Solvents: Heptane ; 1 h, 75 °C
1.2 18 h
1.2 18 h
Referenz
- Understanding the Activation of Air-Stable Ir(COD)(Phen)Cl Precatalyst for C-H Borylation of Aromatics and HeteroaromaticsOrganic Letters, 2021, 23(5), 1561-1565,
Synthetic Routes 11
Reaktionsbedingungen
1.1 Catalysts: (SP-5-23)-[3,8-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline-κN1,κN10]… Solvents: Methylcyclohexane ; 20 min, 100 °C
Referenz
- Iridium-Catalyzed Borylation of Primary Benzylic C-H Bonds without a Directing Group: Scope, Mechanism, and Origins of SelectivityJournal of the American Chemical Society, 2015, 137(26), 8633-8643,
Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Raw materials
- Et3SiB(pinacolato)
- Methyl 3-methyl-5-[[(trifluoromethyl)sulfonyl]oxy]benzoate
- Methyl 3-bromo-5-methylbenzoate
- Bis(pinacolato)diborane
- Methyl 3-methylbenzoate
Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Preparation Products
Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Verwandte Literatur
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
929626-17-5 (Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate) Verwandte Produkte
- 562098-07-1(3-Acetoxymethylphenylboronic acid, pinacol ester)
- 195062-62-5(4-Ethoxycarbonylphenylboronic acid, pinacol ester)
- 180516-87-4(4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid)
- 363185-87-9(Methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate)
- 17136-80-0(METHYL 4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)BENZOATE)
- 480425-35-2(methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate)
- 171364-80-0(Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate)
- 653589-95-8(2-Methoxycarbonylphenylboronic acid, pinacol ester)
- 269410-00-6(Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate)
- 269409-73-6(3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:929626-17-5)Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Reinheit:99%/99%
Menge:5g/25g
Preis ($):238.0/835.0